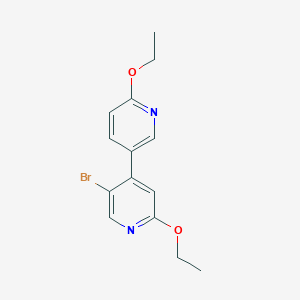

5-Bromo-2,2'-diethoxy-4,5'-bipyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

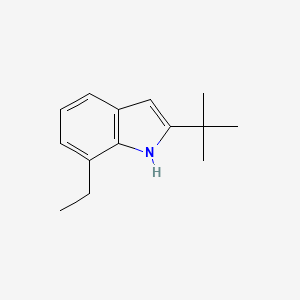

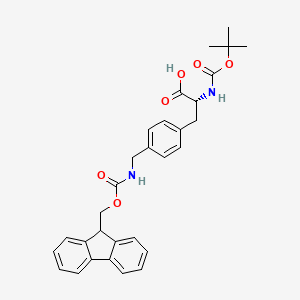

5-Bromo-2,2'-diethoxy-4,5'-bipyridine is a chemical compound that is part of the bipyridine family, which are known for their ability to coordinate with metals and form complexes. This particular derivative has been synthesized and studied for its potential applications in various fields, including materials science and coordination chemistry.

Synthesis Analysis

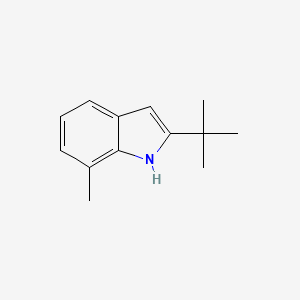

The synthesis of 5-bromo-2,2'-bipyridine derivatives has been achieved through different methods. One approach involves Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or the corresponding 5-alkyl-2-trimethylstannylpyridine, which is obtained via regioselective zincation of a 3-alkylpyridine . Another method includes the scalable synthesis of 5,5'-dibromo-2,2'-bipyridine from inexpensive starting materials, which can be further functionalized through metal-catalyzed coupling reactions . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt and radical decarboxylative bromination of the corresponding acid chlorides have been reported .

Molecular Structure Analysis

The molecular structure of 5-bromo-2,2'-diethoxy-4,5'-bipyridine is not directly discussed in the provided papers. However, the structure of related bipyridine compounds has been characterized using various spectroscopic techniques and crystallography. For instance, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined by single-crystal X-ray diffraction . These studies are crucial for understanding the coordination properties and reactivity of such compounds.

Chemical Reactions Analysis

The brominated bipyridines are versatile intermediates for further chemical transformations. They can undergo functionalization through Stille couplings to produce various substituted bipyridines . The reactivity of bromine atoms in these compounds is also significant, as demonstrated by the preparation of different substituted pyridines through reactions with nucleophiles such as ammonia or sodium ethylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2,2'-diethoxy-4,5'-bipyridine are not explicitly detailed in the provided papers. However, the properties of brominated bipyridines in general, such as their coordination behavior, are well-documented. These compounds exhibit excellent coordination properties, making them suitable for constructing complex molecular architectures and functional materials . The thermal and luminescence properties of related lanthanide complexes have also been studied, indicating the potential of these compounds in materials science applications .

Applications De Recherche Scientifique

-

Organic Chemistry and Material Science

- Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

- They are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

- Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions .

- Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity .

- Recent research findings over the last 30 years, focusing on metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .

-

Synthesis of Complex Ligands

- The synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling .

- The 5,5′-disubstituted-2,2′-bipyridine motif has excellent coordination properties and is a versatile building block for the synthesis of functional materials (including biodiagnostics, photovoltaics and organic light-emitting diodes) and complex molecular topologies (including catenanes and trefoil and pentafoil knots) .

- The selective stepwise functionalization of 5,5′-dibromo-2,2′-bipyridine by consecutive Stille couplings is therefore illustrated and documented in detail .

- The synthesis of 5,5′-dibromo-2,2′-bipyridine takes 4–5 days: 1 day to prepare the key intermediate 2,2′-bipyridine dihydrobromide, 3 days for its reaction with bromine in a steel bomb reaction vessel and 8 hours to isolate and purify the final product .

Propriétés

IUPAC Name |

5-bromo-2-ethoxy-4-(6-ethoxypyridin-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-3-18-13-6-5-10(8-16-13)11-7-14(19-4-2)17-9-12(11)15/h5-9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBDAPBJYPUDBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=CC(=NC=C2Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428410 |

Source

|

| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,2'-diethoxy-4,5'-bipyridine | |

CAS RN |

871269-04-4 |

Source

|

| Record name | 5′-Bromo-2′,6-diethoxy-3,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2,2'-DIETHOXY-4,5'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)